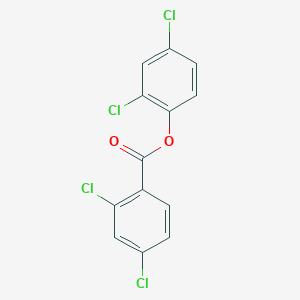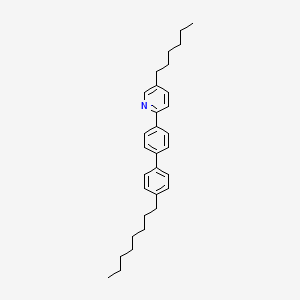
5-Hexyl-2-(4'-octyl-biphenyl-4-yl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hexyl group and a biphenyl moiety further substituted with an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine typically involves a multi-step process:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and an octylboronic acid.
Pyridine Ring Formation: The biphenyl intermediate is then subjected to a reaction with a pyridine derivative, such as 2-bromo-5-hexylpyridine, under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient palladium catalysts to facilitate the coupling reactions.
Reaction Conditions: Controlling temperature, solvent, and reaction time to maximize product formation.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes based on its electronic properties.
Mécanisme D'action
The mechanism of action of 5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate its incorporation into various materials and devices, enhancing their performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexyl-4’-biphenylcarbonitrile: A liquid crystalline compound with similar structural features.
4-Octyl-4’-biphenylcarbonitrile: Another liquid crystalline compound with an octyl group substitution.
Uniqueness
5-Hexyl-2-{4’-octyl-[1,1’-biphenyl]-4-yl}pyridine is unique due to the presence of both hexyl and octyl groups, which impart distinct electronic and structural properties, making it suitable for specialized applications in materials science and organic electronics.
Propriétés
Formule moléculaire |
C31H41N |
|---|---|
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
5-hexyl-2-[4-(4-octylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C31H41N/c1-3-5-7-9-10-12-13-26-15-18-28(19-16-26)29-20-22-30(23-21-29)31-24-17-27(25-32-31)14-11-8-6-4-2/h15-25H,3-14H2,1-2H3 |
Clé InChI |
PHBZGGGDWKTDEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11710171.png)
![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
![Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)
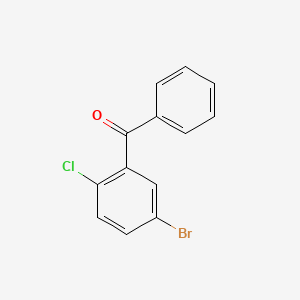

![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
![N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)
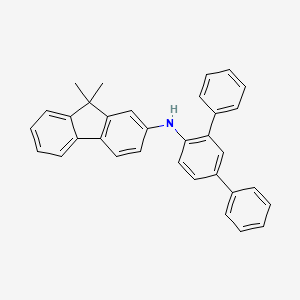
![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)
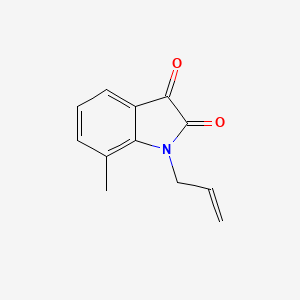
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B11710220.png)
![N-(1-{[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamothioyl]amino}-2,2,2-trichloroethyl)furan-2-carboxamide](/img/structure/B11710225.png)
